

# Ligustrazine Injection in Cerebral Infarction: A Comparative Guide to Adjunctive Therapies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ligustrazine hydrochloride*

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This guide provides a comprehensive comparison of Ligustrazine injection as an adjunctive therapy for cerebral infarction against other therapeutic alternatives. The information is compiled from meta-analyses of clinical trials and preclinical studies, with a focus on quantitative efficacy data, detailed experimental protocols, and the underlying mechanisms of action.

## Executive Summary

Ligustrazine, an active alkaloid compound originally extracted from the traditional Chinese medicine *Ligusticum chuanxiong*, has been widely used in China as an adjunctive treatment for acute cerebral infarction. Clinical evidence, primarily from systematic reviews and meta-analyses, suggests that Ligustrazine injection, when combined with conventional Western medicine, can lead to improved clinical outcomes. This includes a higher clinical effective rate, a greater reduction in neurological deficit scores, and improvements in hemorheological markers compared to conventional treatment alone.<sup>[1][2][3]</sup> Alternative adjunctive therapies, such as Edaravone and Citicoline, have also been investigated for their neuroprotective effects in cerebral infarction, with varying degrees of efficacy demonstrated in clinical trials.

## Comparative Efficacy of Adjunctive Therapies

The following tables summarize the quantitative data from meta-analyses of randomized controlled trials (RCTs) comparing Ligustrazine, Edaravone, and Citicoline as adjunctive

therapies for acute cerebral infarction.

Table 1: Comparison of Clinical Efficacy Outcomes

Adjunctive Therapy	Outcome Measure	Result	95% Confidence Interval (CI)	Citation
Ligustrazine Injection	Clinical Effective Rate (Risk Ratio)	1.24	1.19 - 1.29	[1][2]
Neurological Deficit Score (Mean Difference)	-3.88	-4.51 to -3.61	[1][2]	
Fibrinogen (Mean Difference)	-0.59	-0.76 to -0.42	[1][2]	
Edaravone	Favorable Functional Outcome (mRS $\leq$ 2) (Risk Ratio)	1.54	1.27 - 1.87	
Neurological Deficit Improvement (NIHSS) (Mean Difference)	-3.49	-5.76 to -1.22		
Mortality (Risk Ratio)	0.55	0.43 - 0.70		
Citicoline	Complete Functional & Neurological Recovery (Odds Ratio)	1.33	1.10 - 1.62	[4]
Death or Dependency (Odds Ratio)	0.65	0.54 - 0.77	[4]	

Note: The results for Edaravone and Citicoline are derived from different meta-analyses and may have varied baseline characteristics and control groups. Direct comparison should be made with caution.

## Detailed Experimental Protocols

The methodologies of the clinical trials included in the meta-analyses for Ligustrazine, Edaravone, and Citicoline share common frameworks but differ in specific parameters.

### Key Experimental Protocols: Ligustrazine Injection

A meta-analysis of 19 RCTs involving 2022 patients provides the basis for the efficacy data of Ligustrazine injection.[\[1\]](#)[\[2\]](#)

- Study Design: Randomized, controlled trials.
- Participants: Patients diagnosed with acute cerebral infarction, with ages ranging from 36 to 89 years.
- Intervention: The treatment group received Ligustrazine injection (dosages ranging from 80 to 240 mg per day) in addition to conventional Western medicine.[\[1\]](#) The control group received conventional Western medicine alone. Conventional therapies included ozagrel sodium injection, fibrinogenase injection, citicoline sodium injection, nimodipine, statins, antiplatelet drugs, and low-molecular-weight heparin.[\[1\]](#)
- Duration of Treatment: A minimum of 7 days, with most trials lasting for 14 days.[\[1\]](#)
- Primary Outcome Measures:
  - Clinical Effective Rate: Assessed based on the reduction of neurological deficit scores.
- Secondary Outcome Measures:
  - Neurological Deficit Score (NDS): A quantitative measure of neurological impairment.
  - Hemorheological Markers: Including fibrinogen, low-shear blood viscosity (LBV), and high-shear blood viscosity (HBV).

## Key Experimental Protocols: Edaravone

A randomized, placebo-controlled, double-blind study provides insight into the clinical trial design for Edaravone.

- Study Design: Multicenter, randomized, placebo-controlled, double-blind study.
- Participants: Patients with acute ischemic stroke.
- Intervention: Intravenous infusion of Edaravone (30 mg, twice a day) for 14 days. The control group received a placebo.
- Time to Treatment: Within 72 hours of stroke onset.
- Primary Outcome Measures:
  - Functional Outcome: Evaluated using the modified Rankin Scale (mRS) at 3 months. A favorable outcome was defined as an mRS score of  $\leq 2$ .

## Key Experimental Protocols: Citicoline

A randomized, double-blind, efficacy trial provides a representative protocol for Citicoline studies.[\[5\]](#)

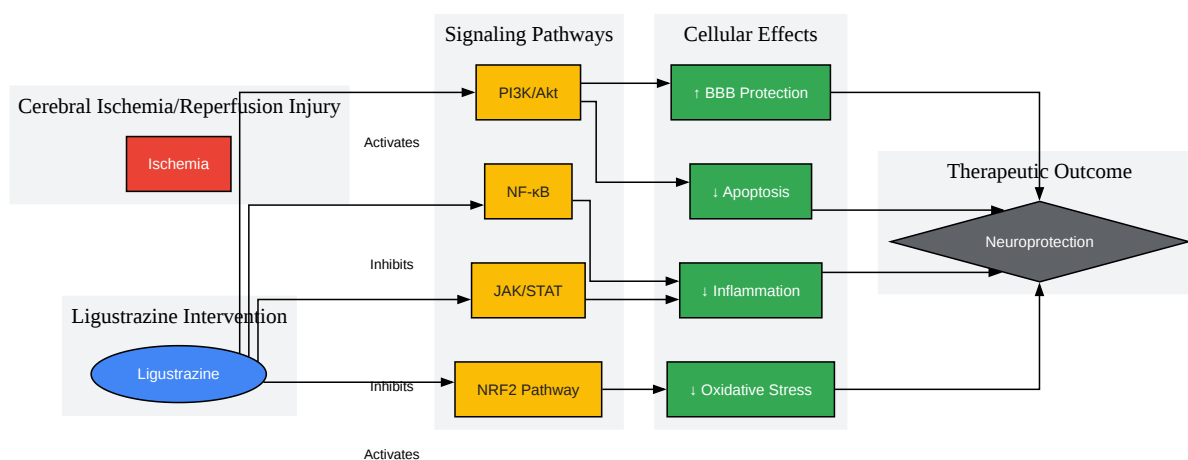
- Study Design: Multicenter, randomized, double-blind, efficacy trial.[\[5\]](#)
- Participants: Patients with acute ischemic stroke ( $\leq 24$  hours from onset) in the middle cerebral artery territory with a National Institutes of Health Stroke Scale (NIHSS) score of  $\geq 8$ .[\[6\]](#)
- Intervention: Oral Citicoline (1000 mg twice a day) for 6 weeks, followed by a 6-week post-treatment follow-up. The control group received a placebo.[\[6\]](#)
- Primary Outcome Measures:
  - Percentage of patients with a  $\geq 7$ -point improvement in the NIHSS score at 90 days.[\[6\]](#)
- Secondary Outcome Measures:

- Mortality rate.
- Modified Rankin Scale (mRS) and Barthel Index scores at 90 days.

## Mechanism of Action and Signaling Pathways

### Ligustrazine: A Multi-Target Approach

Preclinical studies suggest that Ligustrazine exerts its neuroprotective effects through multiple signaling pathways. Its mechanisms of action include anti-inflammatory, anti-apoptotic, and anti-oxidative stress effects, as well as protection of the blood-brain barrier (BBB).

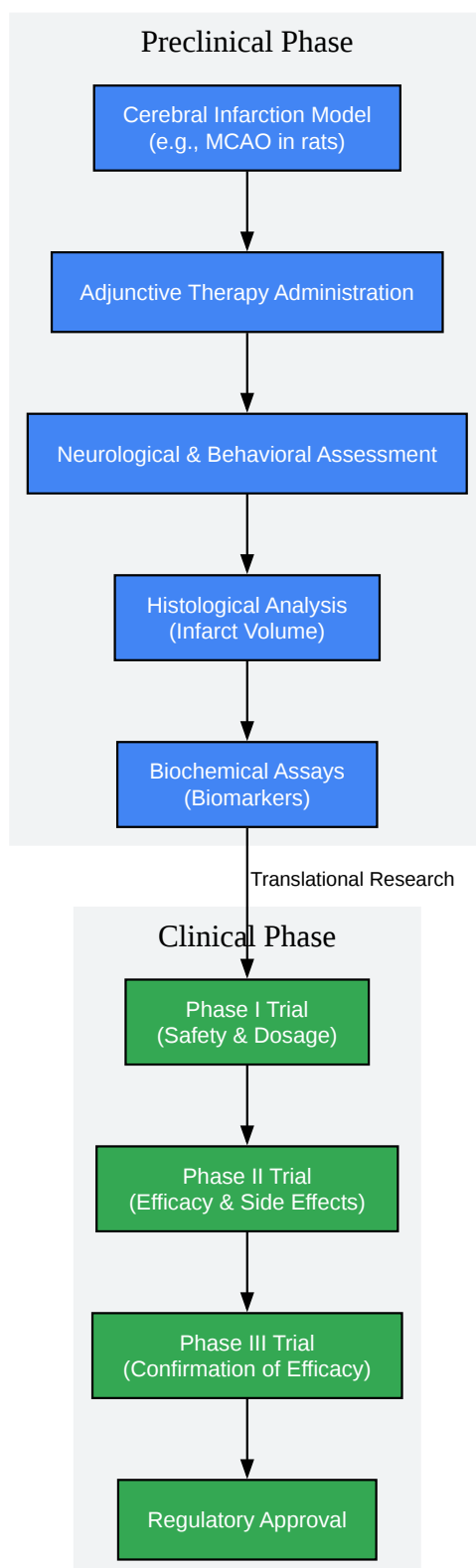


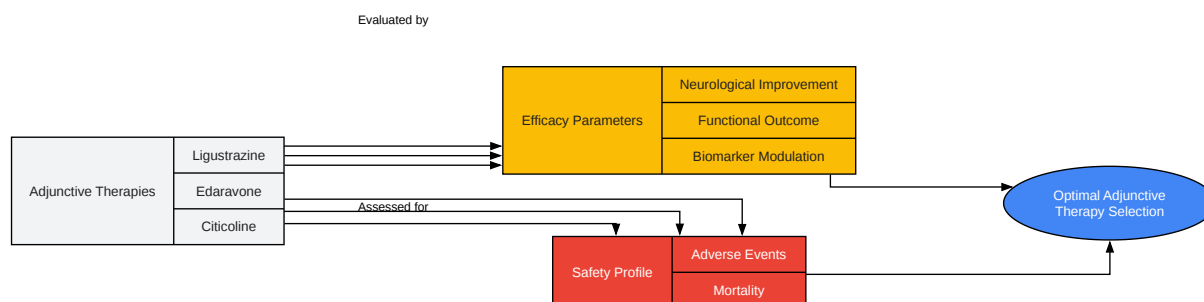
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Caption: Signaling pathways modulated by Ligustrazine in cerebral ischemia.

## Experimental Workflow and Comparative Analysis

The evaluation of adjunctive therapies for cerebral infarction typically follows a structured experimental workflow, from preclinical animal models to clinical trials.





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